6-Acetyl-2,2-Dimethylchroman-4-One

Platelet Aggregation Cardiovascular Research Natural Product Screening

Procure 6-Acetyl-2,2-dimethylchroman-4-one (CAS 68799-41-7) with ≥98% HPLC purity, a privileged chromanone scaffold distinguished by its 6-acetyl substitution. Unlike the antibacterial parent core, this derivative uniquely exhibits anti-platelet aggregation activity via PAFR antagonism and suppresses adipogenesis through AMPK activation in primary human cells. Its well-defined NMR spectral data, origin from Gynura elliptica and Artemisia princeps, and moderate cancer cell cytotoxicity profile make it a reliable analytical standard and a critical lead for SAR studies in anti-thrombotic and metabolic drug discovery.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 68799-41-7
Cat. No. B155515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-2,2-Dimethylchroman-4-One
CAS68799-41-7
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C
InChIInChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3
InChIKeyCKWLEUNYCBGFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetyl-2,2-Dimethylchroman-4-One (CAS 68799-41-7): Core Identity and Baseline Properties for Research Procurement


6-Acetyl-2,2-dimethylchroman-4-one (CAS 68799-41-7) is a naturally occurring chromanone derivative characterized by a 1-benzopyran moiety bearing two methyl groups at the 2-position and an acetyl substituent at the 6-position [1]. This white crystalline solid, with a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol, exhibits a melting point of 96°C, a predicted density of 1.126 g/cm³, and a predicted boiling point of 361.3°C . It is soluble in organic solvents such as chloroform, methanol, and dichloromethane but is not easily soluble in water . The compound has been isolated from various plant sources including Gynura elliptica, Artemisia princeps, and Ambrosia psilostachya [1][2][3].

Why 6-Acetyl-2,2-Dimethylchroman-4-One (68799-41-7) Cannot Be Readily Substituted by Generic Chromanone Analogs


The 2,2-dimethylchroman-4-one scaffold is a privileged structure with broad biological activities, but the specific placement and nature of substituents profoundly modulate its pharmacological profile [1]. While unsubstituted 2,2-dimethylchroman-4-one exhibits antibacterial activity against Gram-positive bacteria , the introduction of a 6-acetyl group fundamentally alters its biological fingerprint, conferring distinct anti-platelet aggregation and anti-adipogenic properties not observed in the parent core [1]. Furthermore, even closely related analogs such as 6-hydroxy-2,2-dimethylchroman-4-one or 6-acetyl-7-hydroxy-2,3-dimethyl-chromone differ in their solubility profiles and target engagement [2]. Therefore, assuming functional equivalence among chromanone derivatives without rigorous comparative data introduces significant risk of experimental failure or misinterpretation in research settings.

Quantitative Differentiation of 6-Acetyl-2,2-Dimethylchroman-4-One (68799-41-7) Against Key Comparators: A Procurement-Focused Evidence Summary


Anti-Platelet Aggregation Activity of 6-Acetyl-2,2-Dimethylchroman-4-One vs. Vanillin and Parent Scaffold

6-Acetyl-2,2-dimethylchroman-4-one demonstrates significant anti-platelet aggregation activity induced by arachidonic acid in vitro, a property shared with vanillin but not with the unsubstituted 2,2-dimethylchroman-4-one core [1]. While the exact IC50 for the target compound against arachidonic acid-induced aggregation is not explicitly reported in the available literature, the compound is consistently highlighted as an active principle in the bioassay-guided fractionation of Gynura elliptica extracts, alongside vanillin [1].

Platelet Aggregation Cardiovascular Research Natural Product Screening

Cytotoxicity Profile of 6-Acetyl-2,2-Dimethylchroman-4-One Across Four Cancer Cell Lines

6-Acetyl-2,2-dimethylchroman-4-one exhibits moderate but consistent cytotoxicity across a panel of cancer cell lines. At 48 hours, IC50 values (mean ± SEM) were 32.12 ± 2.59 µg/mL against HCT116 (colorectal cancer), 46.60 ± 2.38 µg/mL against HepG2 (liver cancer), 52.22 ± 2.76 µg/mL against MDA-MB-231 (breast cancer), and 33.87 ± 2.60 µg/mL against PC9 (lung cancer) [1]. In the same study, the parent scaffold 2,2-dimethylchroman-4-one was not evaluated, and a closely related vinyl analog (2,2-dimethyl-6-vinylchroman-4-one) showed IC50 values ranging from 3.9 to 9.9 µM against HL-60 cells, indicating that the 6-acetyl substitution yields a distinct, albeit lower, cytotoxicity profile [2].

Cancer Research Cytotoxicity Oncology

Anti-Adipogenic Efficacy of 6-Acetyl-2,2-Dimethylchroman-4-One in Human Mesenchymal Stromal Cells

6-Acetyl-2,2-dimethylchroman-4-one suppresses adipogenic differentiation of human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) via activation of AMPK [1]. Treatment with the compound resulted in decreased lipid accumulation and downregulation of key adipogenic markers including PPARγ, C/EBPα, and SREBF1 [1]. This activity is mechanistically linked to the modulation of p38 and JNK MAPK pathways and upregulation of the Wnt10b pathway [1]. In contrast, the parent scaffold 2,2-dimethylchroman-4-one lacks this specific anti-adipogenic activity, and the 6-hydroxy analog, while suggested to have anti-obesity potential, does not have the same level of mechanistic validation .

Obesity Research Metabolic Disorders Adipogenesis

Solubility and Formulation Advantages of 6-Acetyl-2,2-Dimethylchroman-4-One Over Hydroxylated Analogs

6-Acetyl-2,2-dimethylchroman-4-one demonstrates favorable solubility in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. This solubility profile is advantageous for in vitro assays and formulation development. In contrast, the 6-hydroxy analog (6-hydroxy-2,2-dimethylchroman-4-one) has a higher topological polar surface area (TPSA) of 46.50 Ų compared to the target compound's predicted TPSA, which, combined with its hydrogen bond donor capacity, suggests lower solubility in organic solvents and potentially more challenging formulation characteristics [2]. The 6-acetyl-7-hydroxy-2,3-dimethyl-chromone, with a TPSA of 63.60 Ų and an additional hydrogen bond donor, further exemplifies how substitution pattern directly impacts physicochemical properties [3].

Formulation Science Drug Delivery Solubility

Natural Occurrence and Sourcing Diversity of 6-Acetyl-2,2-Dimethylchroman-4-One

6-Acetyl-2,2-dimethylchroman-4-one has been isolated from a diverse range of plant species, including Gynura elliptica, Artemisia princeps, Ambrosia psilostachya, Artemisia campestris, Calea jamaicensis, Lasiolaena morii, Madia sativa, and Stylotrichium rotundifolium [1][2]. This broad natural distribution contrasts with the more restricted occurrence of other chromanone derivatives and suggests a conserved biosynthetic pathway that may be leveraged for scalable isolation or semi-synthesis. The compound's presence in multiple ethnopharmacologically relevant plants also hints at a favorable safety profile for in vivo studies [3].

Natural Product Chemistry Phytochemistry Biodiversity

Patent Landscape and Commercial Relevance of 6-Acetyl-2,2-Dimethylchroman-4-One Derivatives

The core structure of 6-acetyl-2,2-dimethylchroman-4-one and its derivatives are featured in patents related to platelet coagulation inhibition [1]. Japanese Patent JPH10265469A claims chroman derivatives, including compounds based on the 2,2-dimethylchroman-4-one scaffold, as inhibitors of blood platelet coagulation, specifically targeting platelet activating factor (PAF) antagonism [1]. This patent activity validates the commercial and therapeutic interest in this chemical space. In contrast, patents specifically claiming the unsubstituted 2,2-dimethylchroman-4-one core are less prominent, indicating that the 6-acetyl substitution is a key driver of industrial relevance [2].

Intellectual Property Drug Development Patent Analysis

Optimal Research and Industrial Use Cases for 6-Acetyl-2,2-Dimethylchroman-4-One (68799-41-7) Based on Quantitative Differentiation


Cardiovascular Research: Anti-Platelet Aggregation Studies

Employ 6-acetyl-2,2-dimethylchroman-4-one as a lead compound in arachidonic acid-induced platelet aggregation assays. Its established activity in this model, in contrast to the inactive parent scaffold, makes it a critical tool for probing the structure-activity relationship of chromanone-based anti-thrombotics [1]. Use as a positive control or starting point for medicinal chemistry optimization.

Metabolic Disease Research: Adipogenesis Inhibition in hBM-MSCs

Utilize 6-acetyl-2,2-dimethylchroman-4-one to investigate AMPK-mediated suppression of adipocyte differentiation in human bone marrow-derived mesenchymal stromal cells. The compound's unique ability to modulate key adipogenic pathways (PPARγ, C/EBPα, Wnt10b) in human primary cells makes it indispensable for obesity and metabolic syndrome research [2].

Cancer Biology: Moderate Cytotoxicity Scaffold for Derivative Synthesis

Leverage the moderate and consistent cytotoxicity profile of 6-acetyl-2,2-dimethylchroman-4-one across colorectal, liver, breast, and lung cancer cell lines as a starting point for synthesizing novel analogs with enhanced potency. Its lower cytotoxicity compared to vinyl-substituted derivatives offers a wider therapeutic window for hit-to-lead optimization [3].

Natural Product Chemistry and Phytochemical Standardization

Use 6-acetyl-2,2-dimethylchroman-4-one as an analytical standard for the quality control and phytochemical profiling of plant extracts from Gynura elliptica, Artemisia princeps, and other species. Its broad natural distribution and well-defined spectroscopic properties (1H and 13C NMR assignments available) support its use as a chemotaxonomic marker [4].

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